REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[C:3]=1[Cl:10].[CH3:11][N:12]1CCCC1=O>[C-]#N.[Zn+2].[C-]#N>[Cl:10][C:3]1[C:4]([CH3:9])=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=1[C:11]#[N:12] |f:2.3.4|
|
Name
|
|
Quantity
|
0.427 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)O)C)Cl
|
Name
|
tetrakis[triphenylphosphine]palladium
|
Quantity
|
0.056 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
zinc cyanide
|
Quantity
|
0.271 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
partitioned between 1:2 ethyl acetate/diethyl ether (15 mL) and water (15 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous phase was re-extracted with 1:2 ethyl acetate/diethyl ether (2×15 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The compound was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=CC(=C1C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 mg | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |